2-Chlorobenzo[d]thiazole-5-carbonitrile
Overview
Description
2-Chlorobenzo[d]thiazole-5-carbonitrile (2CBT-CN) is a small organic molecule with a wide variety of applications in scientific research. It is a heterocyclic compound, which contains both a thiazole ring and a nitrile group. 2CBT-CN has been investigated for its potential applications in organic synthesis, drug development, and other biochemical and physiological studies.
Scientific Research Applications
Synthetic Chemistry Applications
2-Chlorobenzo[d]thiazole-5-carbonitrile serves as a precursor in the synthesis of complex heterocyclic compounds. For instance, it has been utilized in the preparation of antimicrobial agents through the creation of thiazolidin-4-one derivatives. These compounds exhibit moderate to excellent activity against various bacterial and fungal strains, highlighting their potential in developing new antimicrobials (H. B'Bhatt & S. Sharma, 2017).
Materials Science
In materials science, derivatives of 2-Chlorobenzo[d]thiazole-5-carbonitrile have been investigated as corrosion inhibitors for metals in acidic environments. These studies provide insights into the molecular mechanisms of corrosion inhibition and the development of more efficient protective coatings for industrial applications (F. Bentiss et al., 2007).
Pharmacological Research
While excluding direct applications in drug use and side effects, it's noteworthy that the structural framework of 2-Chlorobenzo[d]thiazole-5-carbonitrile facilitates the synthesis of compounds with potential pharmacological activities. Research has demonstrated the synthesis of novel compounds with significant anticancer properties, underscoring the importance of this chemical in the development of new therapeutic agents (S. M. Gomha et al., 2017).
Environmental Science
In the context of environmental science, derivatives of 2-Chlorobenzo[d]thiazole-5-carbonitrile have been studied for their role in microbial degradation processes. This research contributes to our understanding of environmental bioremediation techniques and the breakdown of chlorinated organic compounds in water systems (S. Fetzner et al., 1989).
Theoretical and Computational Studies
Furthermore, computational studies have explored the interaction of 2-Chlorobenzo[d]thiazole-5-carbonitrile derivatives with metal surfaces to predict their corrosion inhibition performance. These studies leverage quantum chemical and molecular dynamics simulations, offering valuable insights into the design of more effective corrosion inhibitors (S. Kaya et al., 2016).
properties
IUPAC Name |
2-chloro-1,3-benzothiazole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClN2S/c9-8-11-6-3-5(4-10)1-2-7(6)12-8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJJTJCIKQHVHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)N=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621194 | |
Record name | 2-Chloro-1,3-benzothiazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorobenzo[d]thiazole-5-carbonitrile | |
CAS RN |
385432-46-2 | |
Record name | 2-Chloro-1,3-benzothiazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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